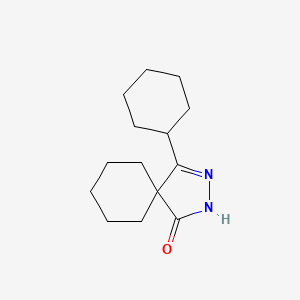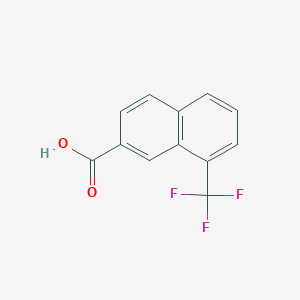
1-(Trifluoromethyl)naphthalene-7-carboxylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(Trifluoromethyl)naphthalene-7-carboxylic acid is an organic compound with the molecular formula C12H7F3O2 It is characterized by the presence of a trifluoromethyl group attached to the naphthalene ring at the 1-position and a carboxylic acid group at the 7-position
準備方法
Synthetic Routes and Reaction Conditions: One common method is the Suzuki–Miyaura coupling reaction, which involves the cross-coupling of an aryl halide with an organoboron compound in the presence of a palladium catalyst . The reaction conditions are generally mild and functional group tolerant, making it a widely used method for the synthesis of such compounds.
Industrial Production Methods: Industrial production of 1-(Trifluoromethyl)naphthalene-7-carboxylic acid may involve scalable synthetic routes that ensure high yield and purity. Techniques such as continuous flow synthesis and the use of advanced catalytic systems can be employed to optimize the production process .
化学反応の分析
Types of Reactions: 1-(Trifluoromethyl)naphthalene-7-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or an aldehyde.
Substitution: Electrophilic aromatic substitution reactions can introduce different substituents onto the naphthalene ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Reagents like bromine (Br2) and nitric acid (HNO3) can be used for halogenation and nitration reactions, respectively.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield naphthoquinones, while reduction can produce naphthalenemethanol or naphthaldehyde derivatives .
科学的研究の応用
1-(Trifluoromethyl)naphthalene-7-carboxylic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound can be used in the study of biological pathways and as a probe in biochemical assays.
Industry: It is used in the production of specialty chemicals and materials with specific properties
作用機序
The mechanism by which 1-(Trifluoromethyl)naphthalene-7-carboxylic acid exerts its effects involves interactions with molecular targets and pathways. The trifluoromethyl group can enhance the compound’s lipophilicity and metabolic stability, making it a valuable moiety in drug design. The carboxylic acid group can participate in hydrogen bonding and ionic interactions, influencing the compound’s binding affinity to target proteins and enzymes .
類似化合物との比較
- 1-(Trifluoromethyl)cyclopentane-1-carboxylic acid
- 1-(Trifluoromethyl)cyclohexane-1-carboxylic acid
- 6-(Trifluoromethyl)pyridine-2-carboxylic acid
Comparison: 1-(Trifluoromethyl)naphthalene-7-carboxylic acid is unique due to its naphthalene core, which provides a rigid and planar structure. This distinguishes it from cyclopentane and cyclohexane derivatives, which have more flexible ring systems. The presence of the trifluoromethyl group enhances the compound’s electron-withdrawing properties, making it more reactive in certain chemical reactions compared to its analogs .
特性
分子式 |
C12H7F3O2 |
|---|---|
分子量 |
240.18 g/mol |
IUPAC名 |
8-(trifluoromethyl)naphthalene-2-carboxylic acid |
InChI |
InChI=1S/C12H7F3O2/c13-12(14,15)10-3-1-2-7-4-5-8(11(16)17)6-9(7)10/h1-6H,(H,16,17) |
InChIキー |
LSXBDPOOVFVKQH-UHFFFAOYSA-N |
正規SMILES |
C1=CC2=C(C=C(C=C2)C(=O)O)C(=C1)C(F)(F)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




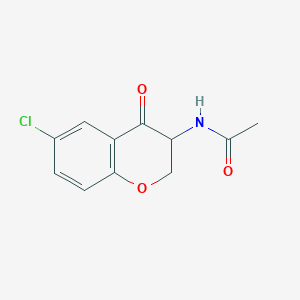
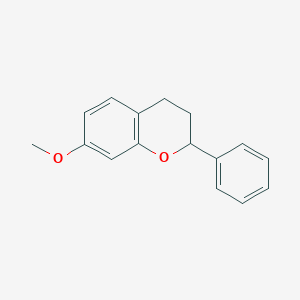
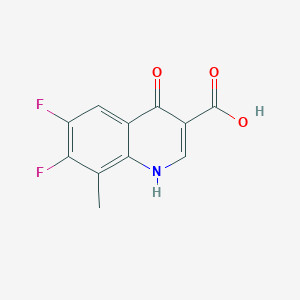


![tert-Butyl 2,6-diazaspiro[4.5]dec-8-ene-2-carboxylate](/img/structure/B11872827.png)

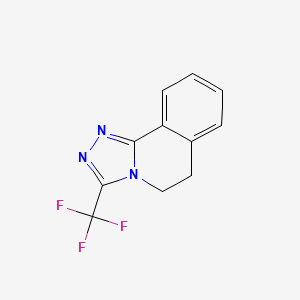
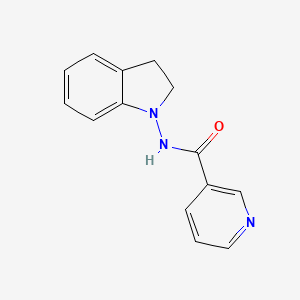
![6-(Tert-butylthio)-7-methoxyimidazo[1,2-a]pyridine](/img/structure/B11872845.png)

